1-Cyclopropylpiperidin-4-ol chemical structure and properties
1-Cyclopropylpiperidin-4-ol chemical structure and properties
An In-Depth Technical Guide to 1-Cyclopropylpiperidin-4-ol: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, the piperidine ring stands out as one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. When functionalized with a cyclopropyl group at the nitrogen atom, the resulting N-cyclopropylpiperidine moiety offers a unique combination of properties, including metabolic stability and conformational constraint, that are highly desirable in drug candidates.[3]
This technical guide provides a comprehensive overview of 1-Cyclopropylpiperidin-4-ol, a versatile bifunctional building block that incorporates both the N-cyclopropylpiperidine scaffold and a hydroxyl group for further synthetic elaboration. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, and crucial applications, particularly its role in the development of potent antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Chemical Structure and Physicochemical Properties
1-Cyclopropylpiperidin-4-ol is a secondary alcohol derivative of piperidine, distinguished by the presence of a cyclopropyl group attached to the ring nitrogen. This structural combination imparts a unique set of properties that are highly advantageous in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and modulate the basicity of the piperidine nitrogen, while the hydroxyl group at the 4-position serves as a convenient handle for introducing further molecular complexity.[3][4]
The molecular structure of 1-Cyclopropylpiperidin-4-ol is depicted below:
Caption: Chemical structure of 1-Cyclopropylpiperidin-4-ol.
Table 1: Physicochemical Properties of 1-Cyclopropylpiperidin-4-ol
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO | [4] |
| Molecular Weight | 141.21 g/mol | [4] |
| CAS Number | 102575-30-4 | N/A |
| Appearance | Colorless to light yellow crystalline powder or liquid | [4] |
| pKa (Piperidine Nitrogen) | ~10.5 - 11.5 (estimated) | [4] |
| Solubility | Moderate to high solubility in water; Soluble in polar organic solvents. | [4] |
| Melting Point | Data not readily available in cited literature. | |
| Boiling Point | Data not readily available in cited literature. |
Note: Experimental melting and boiling points are not consistently reported in publicly available literature. The physical state may vary depending on purity.
The basicity of the piperidine nitrogen, with an estimated pKa in the range of 10.5-11.5, allows for the formation of salts, which can significantly enhance aqueous solubility.[4] The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), along with the hydrophobic cyclopropyl and piperidine rings, gives the molecule an amphiphilic character.
Synthesis and Purification
The most common and efficient method for the synthesis of 1-Cyclopropylpiperidin-4-ol is through the reductive amination of 4-piperidone with cyclopropanecarboxaldehyde, followed by reduction, or more directly, by reacting cyclopropylamine with a protected 4-piperidone. A highly effective one-pot procedure involves the reaction of cyclopropylamine with 1-Boc-4-piperidone followed by reduction and deprotection. A representative and widely utilized approach is the direct reductive amination between an amine and a ketone.
General Experimental Protocol: Reductive Amination
The following is a representative, step-by-step methodology for the synthesis of N-alkylated piperidinols via reductive amination. This protocol can be adapted for the synthesis of 1-Cyclopropylpiperidin-4-ol.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride and can often be used in a one-pot procedure without the need to pre-form the imine.
-
Dichloromethane (DCM) or Dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar and aprotic, providing good solubility for the reactants and not interfering with the reaction mechanism.
-
The reaction is typically run at room temperature as it is generally efficient without heating, which minimizes side reactions.
-
A saturated sodium bicarbonate wash is used during the work-up to neutralize any remaining acid and remove water-soluble byproducts.
-
Purification by column chromatography is a standard method to isolate the desired product from unreacted starting materials and byproducts.
Step-by-Step Protocol:
-
To a stirred solution of 4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add cyclopropylamine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure 1-Cyclopropylpiperidin-4-ol.
Caption: General workflow for the synthesis of 1-Cyclopropylpiperidin-4-ol.
Spectroscopic Characterization
Disclaimer: The following spectral interpretations are predictive and based on the known chemical shifts and fragmentation patterns of similar N-alkylated piperidin-4-ol derivatives.
¹H NMR Spectroscopy
-
Cyclopropyl Protons: A multiplet in the upfield region, typically between δ 0.3-0.8 ppm.
-
Piperidine Protons (C2/C6 and C3/C5): A series of multiplets between δ 1.5-3.0 ppm. The protons alpha to the nitrogen (C2/C6) would be expected to be further downfield than those at C3/C5.
-
Piperidine Proton (C4-H): A multiplet around δ 3.5-4.0 ppm, shifted downfield due to the adjacent hydroxyl group.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-4.5 ppm.
¹³C NMR Spectroscopy
-
Cyclopropyl Carbons: Signals in the upfield region, typically between δ 5-15 ppm for the CH₂ groups and δ 15-25 ppm for the CH.
-
Piperidine Carbons (C3/C5): A signal around δ 30-40 ppm.
-
Piperidine Carbons (C2/C6): A signal around δ 50-60 ppm.
-
Piperidine Carbon (C4): The carbon bearing the hydroxyl group would be expected around δ 65-75 ppm.
FT-IR Spectroscopy
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp absorption bands between 2850-3000 cm⁻¹.
-
C-N Stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.
-
C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 141.
-
Fragmentation: Common fragmentation patterns for piperidine derivatives involve the loss of substituents attached to the nitrogen and alpha-cleavage of the ring. A prominent fragment would be expected from the loss of the cyclopropyl group.
Applications in Drug Discovery
The structural features of 1-Cyclopropylpiperidin-4-ol make it a highly valuable building block in the synthesis of complex drug-like molecules.[5][6] The piperidine scaffold is a common feature in centrally active agents and other therapeutics, while the N-cyclopropyl group is often introduced to enhance metabolic stability and fine-tune pharmacological activity.[3]
Key Intermediate for CCR5 Antagonists
A significant application of 1-Cyclopropylpiperidin-4-ol and its derivatives is in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a co-receptor that is crucial for the entry of the R5 tropic strains of HIV-1 into host T-cells.[7] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication. Several potent piperidine-based CCR5 antagonists have been developed, and the N-cyclopropyl moiety is a common feature in these molecules.[1][8][9]
The hydroxyl group of 1-Cyclopropylpiperidin-4-ol provides a strategic point for synthetic diversification, allowing for the attachment of other pharmacophoric elements required for high-affinity binding to the CCR5 receptor.
Caption: Role of 1-Cyclopropylpiperidin-4-ol as a versatile building block.
Safety and Handling
As with all chemical reagents, 1-Cyclopropylpiperidin-4-ol should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
1-Cyclopropylpiperidin-4-ol is a valuable and versatile building block for drug discovery and development. Its unique combination of a conformationally constrained N-cyclopropyl group and a synthetically tractable hydroxyl function on the privileged piperidine scaffold makes it an attractive starting material for the synthesis of complex and potent therapeutic agents. Its demonstrated utility in the development of CCR5 antagonists highlights its importance in the ongoing search for new medicines to combat significant global health challenges. Researchers and scientists in the pharmaceutical industry can leverage the properties of this compound to accelerate their drug discovery efforts.
References
-
Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (2023, December 2). CCR5 receptor antagonist. Retrieved January 6, 2026, from [Link]
-
Kim, D., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. Retrieved January 6, 2026, from [Link]
-
Stupple, P. A., et al. (2011). An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798). PubMed. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 1-Ethylpiperidin-4-ol. Retrieved January 6, 2026, from [Link]
-
NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. Retrieved January 6, 2026, from [Link]
-
Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. PubMed. Retrieved January 6, 2026, from [Link]
-
Palani, A., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. PubMed. Retrieved January 6, 2026, from [Link]
-
MDPI. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved January 6, 2026, from [Link]
-
Tilley, J. W., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. Retrieved January 6, 2026, from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved January 6, 2026, from [Link]
-
NIST. (n.d.). Piperidine. Retrieved January 6, 2026, from [Link]
-
Maeda, K., et al. (2006). Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro. NIH. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2006). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved January 6, 2026, from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 6, 2026, from [Link]
-
Scott, J. D., & Williams, H. D. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Retrieved January 6, 2026, from [Link]
-
Beilstein Journals. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2020). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved January 6, 2026, from [Link]
-
MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 6, 2026, from [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved January 6, 2026, from [Link]
-
mzCloud. (2018). 1 1 Phenylcyclohexyl 4 hydroxypiperidine. Retrieved January 6, 2026, from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
AMiner. (n.d.). A New Method for the Preparation of Piperidin-4-ones. Retrieved January 6, 2026, from [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved January 6, 2026, from [Link]
Sources
- 1. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]- [webbook.nist.gov]
- 3. An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-Cyclopropylpiperidin-4-ol | 851847-62-6 [smolecule.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 6. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(1-Cyclopropylpropyl)piperidin-4-ol | C11H21NO | CID 126988654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
